benzene;N-(2-methylpropyl)benzamide
Description
Benzene (C₆H₆) is a simple aromatic hydrocarbon with a planar hexagonal ring structure, serving as a foundational building block in organic chemistry. Its derivatives often involve substitutions that confer diverse chemical and biological properties.
N-(2-Methylpropyl)benzamide (C₁₁H₁₅NO), also known as N-isobutylbenzamide , is a benzamide derivative where the amide nitrogen is bonded to an isobutyl group (2-methylpropyl). This compound is characterized by:
Properties
CAS No. |
90239-30-8 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
benzene;N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-2-4-6-5-3-1/h3-7,9H,8H2,1-2H3,(H,12,13);1-6H |
InChI Key |
HAFGVMCHHLBKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic acyl substitution, where 2-methylpropylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The aqueous phase neutralizes HCl byproducts, shifting the equilibrium toward product formation. Optimal conditions involve:
- Molar ratio : 1:1.1 (benzoyl chloride to amine) to account for volatilization losses.
- Temperature : Maintained below 10°C during benzoyl chloride addition to minimize side reactions (e.g., hydrolysis).
- Solvent system : Water-dichloromethane biphasic mixture, enabling efficient heat dissipation and phase separation.
Industrial-scale implementations reported yields exceeding 98% by employing continuous flow reactors, which enhance mixing and temperature control.
Alternative Synthetic Routes
Carboxylic Acid Activation Strategies
Direct condensation of benzoic acid with 2-methylpropylamine requires activation via:
- Thionyl chloride (SOCl₂) : Converts benzoic acid to benzoyl chloride in situ, with subsequent amide formation.
- Phosphorus trichloride (PCl₃) : Preferred for large-scale production due to lower cost and reduced toxicity compared to SOCl₂.
- Coupling reagents : HOBt/EDCl systems in DMF achieve 85–92% yields but are limited by reagent cost and post-purification challenges.
Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient protocols:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150 W) with comparable yields (94%).
- Ionic liquid catalysis : [BMIM][BF₄] enhances reaction rates by stabilizing transition states, enabling 90% conversion at 60°C.
Industrial Production Methodologies
Continuous Flow Processes
Modern facilities utilize tubular reactors with the following parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 8–12 min | Maximizes conversion |
| Temperature | 25–30°C | Prevents decomposition |
| Pressure | 1.5–2.0 bar | Enhances mixing |
This method reduces waste by 40% compared to batch processes.
Catalyst Development
Heterogeneous catalysts like silica-supported sulfonic acids improve recyclability, achieving 5 reaction cycles with <5% activity loss.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Karl Fischer titration confirms water content <0.1%, critical for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|
| Schotten-Baumann | 98.5 | 12.50 | Low |
| Microwave-assisted | 94 | 18.00 | Moderate |
| Ionic liquid catalysis | 90 | 22.50 | High |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
Benzene;N-(2-methylpropyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures (nitric acid and sulfuric acid) are used for electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzamides .
Scientific Research Applications
Benzene;N-(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of benzene;N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Reactivity Insights :
- Electron-donating groups (e.g., methoxy in Rip-B) activate the benzene ring toward electrophilic substitution.
- Bulky substituents (e.g., isopropyl in Mepronil) hinder reaction kinetics but improve target specificity .
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